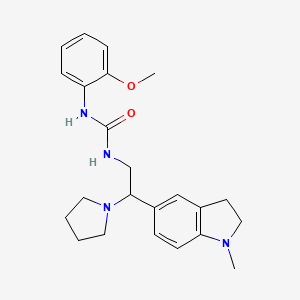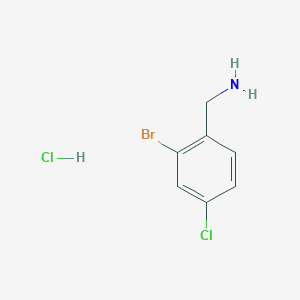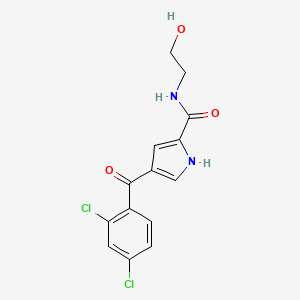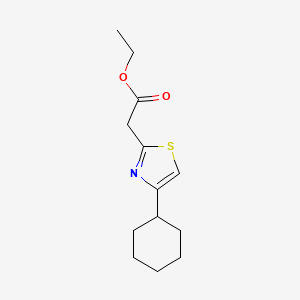![molecular formula C20H20N2O4 B2820924 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide CAS No. 954677-43-1](/img/structure/B2820924.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide” is a derivative of benzo[d][1,3]dioxol-5-yl, a molecular structure that has been found in various compounds with promising cytotoxic activity . It is part of a series of molecules that have shown significant antiproliferative activity .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a Pd-catalyzed C-N cross-coupling . This process involves the design of molecules based on the activity of indoles against various cancer cell lines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a Pd-catalyzed C-N cross-coupling . This process is used to create a series of molecules based on the activity of indoles against various cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, IR, NMR, and LCMS have been used to study the properties of novel benzo[d][1,3]dioxole derivatives .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and Spectroscopic Characterization
Modification of Benzoxazole Derivative by Bromine
A study focused on the synthesis of an original compound, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA), to evaluate its antibacterial activity against both Gram-negative and Gram-positive bacteria, including drug-resistant clinical isolates. The study encompassed detailed spectroscopic characterization (FT-IR, FT-Raman, and NMR) and theoretical DFT calculations to identify reactivity properties based on molecular orbital and charge distribution analysis. The results showed moderate antibacterial activity and provided insights into the compound's reactivity and potential mechanisms of action (Aswathy et al., 2017).
Anticonvulsant Activity
Hybrid Anticonvulsants from N-Benzyl Derivatives
Research into the design, synthesis, and biological evaluation of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, and 2-(2,5-dioxopyrrolidin-1-yl)butanamides was conducted. These compounds incorporate chemical fragments from known antiepileptic drugs. Initial screenings in mice showed promising results, with several compounds displaying protection in seizure models. This study highlights the potential for developing new anticonvulsant agents through strategic molecular design (Kamiński et al., 2015).
Metabolic Stability Improvements
Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors
A potent inhibitor of PI3Kα and mTOR exhibited significant metabolic stability issues, undergoing deacetylation. Through the examination of various 6,5-heterocyclic analogues, researchers aimed to reduce or eliminate metabolic deacetylation, resulting in compounds with similar in vitro potency and in vivo efficacy but improved metabolic stability. This work underscores the importance of modifying chemical structures to enhance pharmacokinetic properties (Stec et al., 2011).
Photooxidation Reactions
Transformation of Lactams and Amides into Imides
The study explores the irradiation of oxygen-saturated solutions of N-methyl 2-pyrrolidone and other lactams/amides, leading to the formation of corresponding imides. This reaction showcases the potential for creating novel compounds through photooxidation processes, highlighting the versatility of lactams and amides in synthetic chemistry (Gramain et al., 1979).
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to have anticancer activity against various cancer cell lines . They have been designed based on the activity of indoles against cancer cell lines .
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt the normal cell cycle and promote programmed cell death.
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially disrupt the normal functioning of cells and lead to cell death.
Pharmacokinetics
The drug-likeness scores of similar compounds have been found to obey Lipinski’s rule of five , which is a good indicator of their potential bioavailability.
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have a cytotoxic effect on cancer cells, leading to their death.
Zukünftige Richtungen
The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . The use of in silico tools for designing more potent drugs is also a promising direction .
Eigenschaften
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19(8-14-4-2-1-3-5-14)21-11-15-9-20(24)22(12-15)16-6-7-17-18(10-16)26-13-25-17/h1-7,10,15H,8-9,11-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCUPEQTPPILGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]acetamide](/img/structure/B2820841.png)
acetyl}amino)benzoate](/img/structure/B2820842.png)
![3-methyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2820845.png)






![2-[(2,6-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2820854.png)


![2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2820860.png)
